Cas no 90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one)

O (4R)-4-fenil-1,3-oxazolidin-2-ona é um composto quiral da classe das oxazolidinonas, caracterizado por um núcleo oxazolidinônico com um substituinte fenil na posição 4 em configuração R. Este heterociclo de cinco membros é amplamente utilizado como auxiliar quiral em síntese assimétrica, destacando-se por sua capacidade de induzir alta estereosseletividade em reações como aldólicas, alilações e ciclizações. Sua rigidez conformacional e a presença do grupo carbonila facilitam a formação de complexos estáveis com metais, otimizando o controle estereoquímico. A configuração R no carbono 4 confere propriedades estereoeletrônicas distintas, essenciais para aplicações em fármacos e intermediários óticos ativos. Sua estabilidade térmica e solubilidade em solventes orgânicos comuns ampliam sua utilidade em condições reacionais diversas.
(4R)-4-phenyl-1,3-oxazolidin-2-one structure
90319-52-1 structure
Nome do Produto:(4R)-4-phenyl-1,3-oxazolidin-2-one
N.o CAS:90319-52-1
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD00192393
CID:61395
PubChem ID:24865089

(4R)-4-phenyl-1,3-oxazolidin-2-one Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-4-Phenyloxazolidin-2-one
    • (R)-PH-OXAZOLIDINONE
    • (R)-(-)-4-Phenyl-2-o
    • -4-PHENYL-2-OXAZOLIDINONE
    • (4R)-PHENYL-2-OXAZOLIDINONE
    • (R)-4-PHENYL-2-OXAZOLIDINONE
    • (R)-4-Phenyl-1-Oxazolidinone
    • 4-(R)-2- phenyloxazolidinone
    • R-(-)-4-Phenyl-2-oxazolidinone
    • R)-(?)-4-Phenyl-2-oxazolidinone
    • (R)-(-)-4-Phenyl-2-oxazolidinone
    • (4R)-4-phenyl-1,3-oxazolidin-2-one
    • R)-(-)-4-Phenyl-2-oxazolidinone
    • R)-(−)-4-Phenyl-2-oxazolidinone
    • R-4-BENZYL-2-OXAZOLIDINONE
    • R-4-PHENYL-2-OXAZOLIDINONE
    • (R)-phenyl-2-oxazolidinone
    • 2-Oxazolidinone,4-phenyl-, (R)-
    • (-)-4-Phenyl-2-oxazolidinone
    • (4R)-(-)-4-Phenyl-2-oxazolidinone
    • (4R)-4-phenyl-2-oxazolidinone
    • (R)-4-Phenyl-1,3-oxazolidin-2-one
    • (R)-Phenyloxazolidinone
    • 4(R)-Phenyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-phenyl-, (4R)-
    • (R)-(-)-4-phenyloxazolidin-2-one
    • (R)-4-PHENYL-OXAZOLIDIN-2-ONE
    • (4R)-4-phenyloxazolidin-2-one
    • PubChem6077
    • KSC131O9D
    • 4alpha-Phenyloxazolidin-2-one
    • 4-(R)-Phenyloxazolidin-2-one
    • QDMNNMIOWVJVLY-QMMMGPOBSA-N
    • EBD40773
    • RW1870
    • AN
    • (4R)-4-Phenyl-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 4-phenyl-, (R)- (ZCI)
    • (R)-(-)-4-Phenyl-2-oxazolidinone, 98%
    • Q-200026
    • SCHEMBL445133
    • P1307
    • 4-Phenyl-2-oxazolidinone, (4R)-
    • CS-W017924
    • 86217-38-1
    • (S)-(+)-4-Phenyl-2-Oxazolidone
    • AC-26759
    • MFCD00192393
    • EN300-268400
    • SS-3215
    • D5L96WN6JQ
    • DTXSID50352627
    • 90319-52-1
    • (R)-(-)-4-phenyl-oxazolidin-2-one
    • AKOS006341989
    • NS00124623
    • J-502467
    • AKOS015840451
    • (4R)-4-phenyl-1,3-oxazolan-2-one
    • MDL: MFCD00192393
    • Inchi: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
    • Chave InChI: QDMNNMIOWVJVLY-QMMMGPOBSA-N
    • SMILES: O=C1OC[C@@H](C2C=CC=CC=2)N1

Propriedades Computadas

  • Massa Exacta: 163.06300
  • Massa monoisotópica: 163.063329
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 175
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.2
  • Carga de Superfície: 0
  • Superfície polar topológica: 38.3
  • Contagem de Tautomeros: 2

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.2021 (rough estimate)
  • Ponto de Fusão: 131.0 to 133.0 deg-C
  • Ponto de ebulição: 407°C at 760 mmHg
  • Ponto de Flash: 200 oC
  • Índice de Refracção: -72 ° (C=1, AcOEt)
  • Estabilidade/Prazo de validade: N/A
  • PSA: 38.33000
  • LogP: 1.79630
  • Actividade Óptica: [α]25/D −48°, c = 2 in chloroform
  • Rotação Específica: -49.5 º (c=2, CHCl3)
  • Solubilidade: Not determined

(4R)-4-phenyl-1,3-oxazolidin-2-one Informações de segurança

(4R)-4-phenyl-1,3-oxazolidin-2-one Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4R)-4-phenyl-1,3-oxazolidin-2-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0724659451-5g
(4R)-4-phenyl-1,3-oxazolidin-2-one
90319-52-1 98%(HPLC)
5g
¥ 35.3 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011684-5g
(4R)-4-phenyl-1,3-oxazolidin-2-one
90319-52-1 98%
5g
¥27 2024-05-21
abcr
AB140732-25 g
(R)-(-)-4-Phenyl-2-oxazolidinone, 99%; .
90319-52-1 99%
25 g
€89.40 2023-07-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0724659435-100g
(4R)-4-phenyl-1,3-oxazolidin-2-one
90319-52-1 98%(HPLC)
100g
¥ 247.1 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R54870-100g
(R)-4-Phenyloxazolidin-2-one
90319-52-1
100g
¥166.0 2021-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27171-5g
(R)-(-)-4-Phenyl-2-oxazolidinone, 98%
90319-52-1 98%
5g
¥6184.00 2023-03-19
Enamine
EN300-268400-0.5g
(4R)-4-phenyl-1,3-oxazolidin-2-one
90319-52-1 95%
0.5g
$21.0 2023-02-28
Enamine
EN300-268400-2.5g
(4R)-4-phenyl-1,3-oxazolidin-2-one
90319-52-1 95%
2.5g
$27.0 2023-02-28
Enamine
EN300-268400-100.0g
(4R)-4-phenyl-1,3-oxazolidin-2-one
90319-52-1 95%
100.0g
$87.0 2023-02-28
Ambeed
A155508-10g
(R)-4-Phenyloxazolidin-2-one
90319-52-1 97%
10g
$8.0 2025-02-20

(4R)-4-phenyl-1,3-oxazolidin-2-one Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Water ;  rt
Referência
Resolution of pentafluorophenyl 2-phenylpropanoate using combinations of quasi-enantiomeric oxazolidin-2-ones
Shaye, Najla Al; Benoit, David M.; Chavda, Sameer; Coulbeck, Elliot; Dingjan, Marco; et al, Tetrahedron: Asymmetry, 2011, 22(4), 413-438

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Toluene ;  5 h, 110 °C
Referência
Modified Mg:Al hydrotalcite in the synthesis of oxazolidin-2-ones
Cwik, Agnieszka; Fuchs, Aliz; Hell, Zoltan; Boejtoes, Ildiko; Halmai, Dora; et al, Organic & Biomolecular Chemistry, 2005, 3(6), 967-969

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referência
Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones
Nguyen, Thanh Binh, 2008, , ,

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Selenium Solvents: Acetonitrile ;  15 min, 30 °C
1.2 Reagents: Oxygen ;  9 h, 30 °C
Referência
A novel way to chiral 2-oxazolidinones: Selenium-catalyzed cyclocarbonylation of 2-aminoethanols
Li, Peng; Yuan, Xiaohua; Wang, Shudong; Lu, Shiwei, Tetrahedron, 2007, 63(50), 12419-12423

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Potassium iodide ,  Palladium diiodide Solvents: Methanol
Referência
Synthesis of 2-oxazolidinones by direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols
Gabriele, Bartolo; Salerno, Giuseppe; Brindisi, Donatella; Costa, Mirco; Chiusoli, Gian Paolo, Organic Letters, 2000, 2(5), 625-627

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Nickel acetate ,  (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  overnight, rt
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 70 atm, 80 °C
Referência
Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity
Liu, Yuanhua; Yi, Zhiyuan; Yang, Xuanliang; Wang, Heng; Yin, Congcong; et al, ACS Catalysis, 2020, 10(19), 11153-11161

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Triethylamine ,  Chlorodiphenylphosphine Solvents: Acetonitrile ;  15 - 20 min, -40 °C; -40 °C → rt; overnight, rt
Referência
Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations
Paz, Jairo; Perez-Balado, Carlos; Iglesias, Beatriz; Munoz, Luis, Journal of Organic Chemistry, 2010, 75(9), 3037-3046

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
Referência
The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-ones
Casadei, M. Antonietta; Feroci, Marta; Inesi, Achille; Rossi, Leucio; Sotgiu, Giovanni, Journal of Organic Chemistry, 2000, 65(15), 4759-4761

Synthetic Routes 9

Condições de reacção
Referência
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Toluene
Referência
A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids
Lewis, Norman; McKillop, Alexander; Taylor, Richard J. K.; Watson, Robert J., Synthetic Communications, 1995, 25(4), 561-8

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 h, 80 °C
Referência
Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols
Veeraswamy, S.; Reddy, K. Indrasena; Ragavan, R. Venkat; Yennam, Satyanarayana; Jayashree, A., Chemistry Letters, 2013, 42(2), 109-111

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-1,1′-bis(1,1-dimethylethyl)-2,2′-biphospholane-κP1… Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ;  16 h, 30 atm, rt
Referência
New synthetic strategy for chiral 2-oxazolidinones derivatives via rhodium-catalyzed asymmetric hydrogenation
Wang, Qingli; Tan, Xuefeng; Zhu, Ziyue; Dong, Xiu-Qin ; Zhang, Xumu, Tetrahedron Letters, 2016, 57(6), 658-662

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium iodide ,  Oxygen Catalysts: Palladium diiodide Solvents: 1,2-Dimethoxyethane ;  15 h, 20 atm, 100 °C
Referência
An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-ones
Gabriele, Bartolo; Mancuso, Raffaella; Salerno, Giuseppe; Costa, Mirco, Journal of Organic Chemistry, 2003, 68(2), 601-604

Synthetic Routes 14

Condições de reacção
1.1 Reagents: (±)-Propylene oxide Solvents: Chloroform ;  60 min, 150 °C; 2 min, 150 °C → 50 °C
Referência
Desulfurization-oxygenation of chiral 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiation
Minor-Villar, Leticia; Tello-Aburto, Rodolfo; Olivo, Horacio F.; Fuentes, Aydee; Romero-Ortega, Moises, Synlett, 2012, 23(19), 2835-2839

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 12 h, rt
1.2 Reagents: Water ;  rt
Referência
Efficient parallel resolution of pentafluorophenyl active esters using quasi-enantiomeric combinations of oxazolidin-2-ones
Shaye, Najla Al; Chavda, Sameer; Coulbeck, Elliot; Eames, Jason; Yohannes, Yonas, Tetrahedron: Asymmetry, 2011, 22(4), 439-463

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Carbon tetrachloride ,  Triethylamine ,  Triphenylphosphine Solvents: Acetonitrile
Referência
Formation of cyclic urethanes from amino alcohols and carbon dioxide using phosphorus(III) reagents and haloalkanes
Kubota, Tasuhiko; Kodaka, Masato; Tomohiro, Takenori; Okuno, Hiroaki, Journal of the Chemical Society, 1993, (1), 5-6

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Potassium carbonate
Referência
New synthesis of Evans chiral oxazolidinones by using the Sharpless AA reaction
Li, Guigen; Lenington, Robert; Willis, Steven; Kim, Sun Hee, Journal of the Chemical Society, 1998, (11), 1753-1754

(4R)-4-phenyl-1,3-oxazolidin-2-one Raw materials

(4R)-4-phenyl-1,3-oxazolidin-2-one Preparation Products

(4R)-4-phenyl-1,3-oxazolidin-2-one Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone
Número da Ordem:2472691
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:06
Preço ($):discuss personally
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one
Número da Ordem:A1204292
Estado das existências:in Stock
Quantidade:1kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 02:52
Preço ($):166.0
Fornecedores recomendados
Hubei Henglvyuan Technology Co., Ltd
(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one
90319-52-1
Pureza:
Quantidade:
Preço ($):Inquérito/Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone
sfd20430
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito